(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-fluoro-1H-indol-3-yl)propanoic acid
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Overview
Description
(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-fluoro-1H-indol-3-yl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a fluoro-substituted indole ring, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-fluoro-1H-indol-3-yl)propanoic acid typically involves multiple steps:
Fmoc Protection: The amino group is protected using the fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Indole Functionalization: The indole ring is functionalized with a fluoro substituent using electrophilic aromatic substitution.
Coupling Reaction: The protected amino acid is coupled with the functionalized indole derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).
Deprotection: The Fmoc group is removed under basic conditions, typically using piperidine.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization and chromatography. Continuous flow synthesis and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole ring can undergo oxidation to form various oxidized derivatives.
Reduction: The fluoro substituent can be reduced under specific conditions to yield a hydrogenated indole.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Hydrogenated indole compounds.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
Chemistry
This compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and biologically active compounds.
Biology
In biological research, it serves as a building block for peptides and proteins, aiding in the study of protein structure and function.
Medicine
The compound’s derivatives are explored for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry
In the industrial sector, it is utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-fluoro-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-substituted indole ring can engage in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The Fmoc group, while typically used as a protecting group, can also affect the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoic acid: Lacks the fluoro substituent on the indole ring.
(2R)-2-{[(tert-butoxycarbonyl)amino]-3-(4-fluoro-1H-indol-3-yl)propanoic acid: Uses a tert-butoxycarbonyl (Boc) protecting group instead of Fmoc.
(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(5-fluoro-1H-indol-3-yl)propanoic acid: Has the fluoro substituent at a different position on the indole ring.
Uniqueness
The presence of the fluoro substituent on the indole ring and the Fmoc protecting group makes (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-fluoro-1H-indol-3-yl)propanoic acid unique. These features can influence the compound’s reactivity, binding properties, and overall stability, making it a valuable intermediate in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C26H21FN2O4 |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluoro-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C26H21FN2O4/c27-21-10-5-11-22-24(21)15(13-28-22)12-23(25(30)31)29-26(32)33-14-20-18-8-3-1-6-16(18)17-7-2-4-9-19(17)20/h1-11,13,20,23,28H,12,14H2,(H,29,32)(H,30,31)/t23-/m1/s1 |
InChI Key |
GIPFRXZWFYXWKG-HSZRJFAPSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CNC5=C4C(=CC=C5)F)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C(=CC=C5)F)C(=O)O |
Origin of Product |
United States |
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